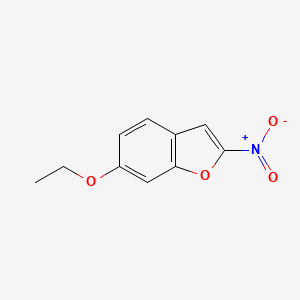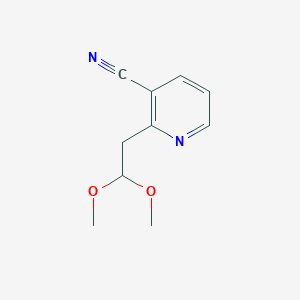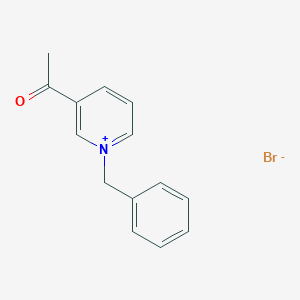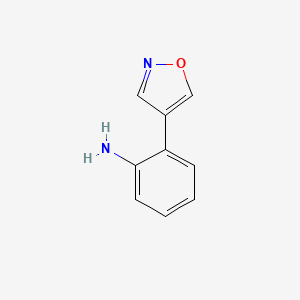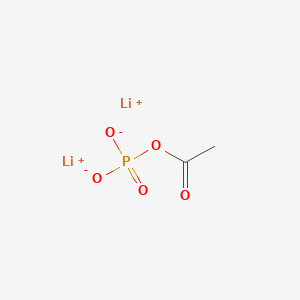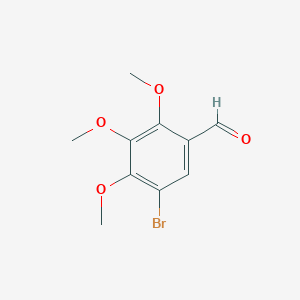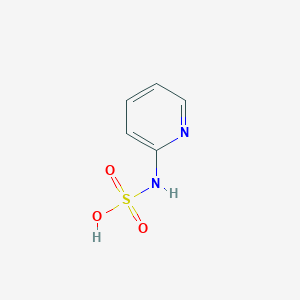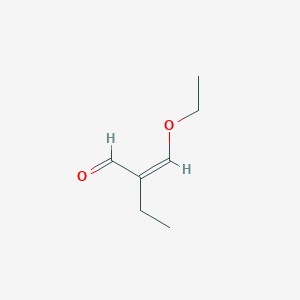
2-Etil-3-etoxiacroleína
Descripción general
Descripción
2-Ethyl-3-ethoxyacrolein is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It is a derivative of acrolein, featuring an ethyl group and an ethoxy group attached to the acrolein backbone
Aplicaciones Científicas De Investigación
2-Ethyl-3-ethoxyacrolein has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It’s structurally similar to acrolein, a highly reactive unsaturated aldehyde . Acrolein is known to interact with proteins and other macromolecules of cells . It’s plausible that 2-Ethyl-3-ethoxyacrolein may have similar targets due to its structural similarity.
Mode of Action
It’s known that acrolein, a structurally similar compound, reacts mainly at the double bond of the vinyl fragment of the molecule in accordance with the markovnikov rule . This phenomenon is explained by the conjugation of the ether oxygen with the double carbon-carbon bond . It’s possible that 2-Ethyl-3-ethoxyacrolein may exhibit similar reactivity.
Biochemical Pathways
Acrolein, a structurally similar compound, is known to affect multiple biochemical pathways, including dna and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction . It’s plausible that 2-Ethyl-3-ethoxyacrolein may affect similar pathways.
Pharmacokinetics
Acrolein, a structurally similar compound, is known to be metabolized via aldehyde dehydrogenase resulting in 2-carboxyethylmercapturic acid (cema), or catalyzed by aldo-keto reductase resulting in s-(3-hydroxypropyl)-n-acetylcysteine (3-hpma), the main urinary metabolite of acrolein . It’s possible that 2-Ethyl-3-ethoxyacrolein may have similar ADME properties.
Result of Action
Acrolein, a structurally similar compound, is known to have diverse toxic effects on the cellular level, including dna and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction . It’s plausible that 2-Ethyl-3-ethoxyacrolein may have similar effects.
Análisis Bioquímico
Biochemical Properties
As an acrolein derivative, it may share some properties with acrolein, a highly reactive unsaturated aldehyde . Acrolein can interact with DNA and proteins, causing adduction, oxidative stress, and other effects
Cellular Effects
Acrolein, a related compound, has been shown to have diverse toxic effects on cells, including DNA and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction
Molecular Mechanism
Acrolein, a related compound, has been shown to exert its effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s possible that 2-Ethyl-3-ethoxyacrolein could act through similar mechanisms, but this hypothesis needs to be tested experimentally.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-ethoxyacrolein can be achieved through several methods. One common approach involves the reaction of acrolein with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes further transformation to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-3-ethoxyacrolein typically involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-ethoxyacrolein undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert 2-Ethyl-3-ethoxyacrolein to alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Acrolein: The parent compound, acrolein, is a simpler molecule with similar reactivity but lacks the ethyl and ethoxy groups.
2-Ethylacrolein: This compound is similar but does not have the ethoxy group.
3-Ethoxyacrolein: Similar but lacks the ethyl group.
Uniqueness
2-Ethyl-3-ethoxyacrolein is unique due to the presence of both ethyl and ethoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and its potential interactions with biological targets .
Propiedades
IUPAC Name |
(2Z)-2-(ethoxymethylidene)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(5-8)6-9-4-2/h5-6H,3-4H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMZQRPFWXTRNJ-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=COCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/OCC)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493770 | |
| Record name | (2Z)-2-(Ethoxymethylidene)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30989-75-4 | |
| Record name | (2Z)-2-(Ethoxymethylidene)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


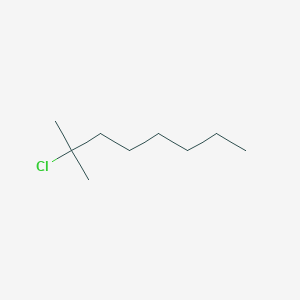

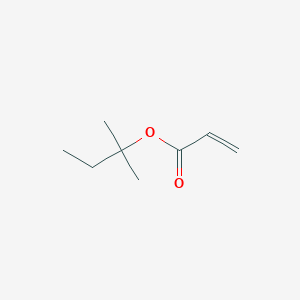
![1,2-ETHANEDIAMINE,N-[(TRIMETHYLSILYL)METHYL]-](/img/structure/B1625976.png)
![2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1625977.png)

![Ethyl [2-(chloromethyl)phenyl]acetate](/img/structure/B1625982.png)
